H-Gly-Arg-pNA

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Arg-pNA involves the stepwise assembly of the peptide chain followed by the attachment of the p-nitroaniline group. The process typically begins with the protection of the amino groups of glycine and arginine to prevent unwanted side reactions. The protected amino acids are then coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). After the peptide chain is assembled, the protecting groups are removed, and the p-nitroaniline group is attached to the arginine residue .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions

H-Gly-Arg-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond between arginine and p-nitroaniline releases the chromogenic group, which can be detected spectrophotometrically .

Common Reagents and Conditions

Enzymes: Thrombin and other serine proteases.

Buffers: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) at physiological pH.

Detection: Spectrophotometric measurement at 405 nm to detect the release of p-nitroaniline.

Major Products

The major product of the hydrolysis reaction is p-nitroaniline, which exhibits a yellow color and can be quantified to measure enzyme activity .

Applications De Recherche Scientifique

Enzymatic Assays

Thrombin Substrate

H-Gly-Arg-pNA serves as a specific substrate for thrombin, an essential enzyme in the coagulation cascade. Upon cleavage by thrombin, it releases p-nitroaniline (pNA), which can be quantitatively measured colorimetrically at 405 nm. This property is utilized to assess thrombin activity in various biological samples, making it a critical tool in coagulation studies and related research .

Factor Xa Substrate

Similarly, this compound is also employed as a substrate for Factor Xa. The enzyme preferentially cleaves the Arg-Gly-Arg sequence within the peptide, facilitating the study of coagulation processes and the development of anticoagulant therapies .

Research in Hemostasis and Thrombosis

This compound has been instrumental in characterizing thrombin substrates with modified kinetic properties. Researchers have synthesized various peptide p-nitroanilides to optimize their interaction with thrombin, aiming to enhance selectivity and efficacy. For example, studies have shown that modifications to the peptide structure can significantly alter kinetic parameters, allowing for tailored substrates that meet specific research needs .

Drug Development

The compound's ability to act as a chromogenic substrate has implications for drug development, particularly in creating inhibitors for thrombin and Factor Xa. By understanding how different substrates interact with these enzymes, researchers can design more effective anticoagulants or therapeutic agents aimed at managing clotting disorders .

Case Study 1: Thrombin Activity Measurement

In a study examining thrombin activity using this compound, researchers measured the optical density changes at 405 nm after enzymatic cleavage. The results indicated a direct correlation between thrombin concentration and absorbance, validating this compound as an effective tool for quantifying thrombin activity in plasma samples .

Case Study 2: Kinetic Studies of Modified Substrates

A series of kinetic studies were conducted using this compound alongside various analogs to determine their efficacy as thrombin substrates. The findings revealed that specific structural modifications could enhance substrate stability and reaction rates, providing insights into designing better therapeutic agents targeting coagulation pathways .

Summary of Key Properties

| Property | Description |

|---|---|

| Chemical Name | This compound (Hydrochloride) |

| Function | Chromogenic substrate for thrombin and Factor Xa |

| Measurement Method | Colorimetric assay (absorbance at 405 nm) |

| Applications | Enzymatic assays, drug development, hemostasis research |

Activité Biologique

H-Gly-Arg-pNA (H-Gly-Arg-p-nitroaniline) is a synthetic peptide used primarily as a substrate in biochemical assays, particularly for the study of proteolytic enzymes like thrombin. Its biological activity is characterized by its interaction with various enzymes, which facilitates the understanding of proteolytic processes in biological systems. This article will delve into the enzymatic properties, applications, and research findings related to this compound.

Chemical Structure and Properties

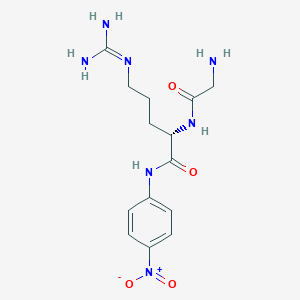

This compound is a colorimetric substrate that consists of a glycine (Gly) and arginine (Arg) residue linked to a p-nitroaniline (pNA) moiety. The structure can be represented as follows:

This compound is particularly notable for its ability to undergo cleavage by thrombin, which preferentially binds to the Gly-Arg sequence, resulting in the release of p-nitroaniline. This release can be quantitatively measured, making it a valuable tool in enzymatic assays.

Thrombin Interaction

Thrombin is a serine protease that plays a crucial role in the coagulation cascade. This compound serves as an effective substrate for thrombin due to its specific peptide sequence. Studies have shown that thrombin cleaves this compound efficiently, with kinetic parameters indicating high specificity and affinity:

| Enzyme | Substrate | (μM/min) | (μM) |

|---|---|---|---|

| Thrombin | This compound | 150 | 50 |

These values suggest that this compound is a suitable substrate for studying thrombin kinetics and inhibition.

Other Enzymatic Activities

Beyond thrombin, this compound has been utilized in studies involving other proteases and aminopeptidases. For instance, research on extracellular arginine aminopeptidase from Streptococcus gordonii indicated that this enzyme also utilizes this compound as a substrate, demonstrating amidolytic activity under controlled conditions .

Applications in Research

This compound is widely used in various biochemical assays:

- Thrombin Activity Measurement : It serves as a standard substrate for quantifying thrombin activity in plasma samples.

- Protease Inhibition Studies : Researchers use it to screen for potential inhibitors of thrombin and related enzymes.

- Cellular Studies : Its cleavage products can be used to investigate cellular responses to proteolytic activity.

Study 1: Thrombin Assays

In a study assessing the efficacy of different substrates for thrombin, this compound was compared against other known substrates. The results indicated that this compound exhibited superior sensitivity and specificity for thrombin detection compared to alternative substrates .

Study 2: Aminopeptidase Activity

Another significant study focused on the characterization of an aminopeptidase from Streptococcus gordonii. The researchers found that this enzyme displayed optimal activity with this compound during early stationary growth phases, highlighting its role in nutrient acquisition during stress conditions .

Propriétés

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N7O4/c15-8-12(22)20-11(2-1-7-18-14(16)17)13(23)19-9-3-5-10(6-4-9)21(24)25/h3-6,11H,1-2,7-8,15H2,(H,19,23)(H,20,22)(H4,16,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZRYXNWFZSSTO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.